2,4-Dimethoxy-N-(pyridin-4-yl)benzamide is an organic compound characterized by its unique molecular structure, which includes two methoxy groups and a pyridinyl substituent. Its molecular formula is , and it has a molecular weight of approximately 258.29 g/mol. This compound falls under the category of benzamides, which are derivatives of benzoic acid where an amine is attached to the carbonyl carbon of the carboxylic acid.
The synthesis of 2,4-dimethoxy-N-(pyridin-4-yl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with pyridin-4-ylamine. The process is generally carried out using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like triethylamine. The reaction conditions usually require stirring at room temperature for several hours, followed by purification through recrystallization or column chromatography to isolate the desired product.
The molecular structure of 2,4-dimethoxy-N-(pyridin-4-yl)benzamide features:
2,4-Dimethoxy-N-(pyridin-4-yl)benzamide can undergo various chemical reactions:
The mechanism of action for 2,4-dimethoxy-N-(pyridin-4-yl)benzamide primarily revolves around its potential interactions with biological targets, such as enzymes or receptors. The presence of methoxy groups may enhance lipophilicity and facilitate membrane penetration, while the pyridine moiety may participate in hydrogen bonding with target proteins.
Quantitative analyses such as melting point determination and spectroscopic methods (NMR, IR) can provide further insights into its purity and structural confirmation.
2,4-Dimethoxy-N-(pyridin-4-yl)benzamide has several applications in scientific research:
2,4-Dimethoxy-N-(pyridin-4-yl)benzamide (CAS: 309736-94-5, C₁₄H₁₄N₂O₃) is a structurally tailored benzamide derivative with emerging importance in drug discovery. Its core architecture integrates a benzamide scaffold linked to a pyridinyl acceptor, a design recurrent in bioactive molecules targeting ATP-binding cassette (ABC) transporters. Notably, this compound’s scaffold mirrors the pharmacophoric elements of established P-glycoprotein (P-gp) inhibitors like tariquidar and elacridar, which combat multidrug resistance (MDR) in cancers by blocking drug efflux [3] [4]. Research demonstrates that such benzamide-pyridine hybrids adopt specific L-shaped or U-shaped conformations, enabling high-affinity binding to P-gp’s hydrophobic pocket—a critical mechanism for restoring chemotherapy efficacy in resistant tumors [3].
Beyond oncology, the compound serves as a versatile synthetic intermediate. Its methoxy and pyridyl groups enhance solubility and provide sites for further derivatization, facilitating the construction of libraries for biological screening. For example, analogous 2,5-disubstituted furan-benzamide hybrids exhibit MDR reversal indices >20-fold at 1 μM concentrations, underscoring the pharmacodynamic value of this structural motif [4].
Table 1: Comparative Efficacy of Benzamide Derivatives in MDR Reversal
Compound Class | MDR Reversal Fold (IC₅₀ Reduction) | Target | Key Structural Feature |
---|---|---|---|
2,4-Dimethoxy-N-(pyridin-4-yl)benzamide analogs | 12–25× [4] | P-gp | 2,4-Dimethoxybenzamide + Pyridin-4-yl |
Quinazolin-6-yl benzamides | 15–30× [3] | P-gp/BCRP | Quinazoline core + Benzamide |
5-Phenylfuran-benzamides | 10–22× [4] | P-gp | Furan linker + Benzamide |
The molecule’s bioactivity arises from synergistic interactions between its ortho-methoxy groups, amide bridge, and pyridinyl nitrogen. X-ray crystallography of similar compounds (e.g., 2,6-dimethoxy-N-(3-pyridinyl)benzamide, EVT-1369538) confirms that the benzamide ring and pyridine plane form a dihedral angle of 48–55°, creating a semi-rigid "bent" topology essential for insertion into P-gp’s substrate-binding cavity [5]. This conformation optimally positions:
Spectroscopic analyses (¹H NMR, FT-IR) further validate electronic features. The amide C=O stretch appears at 1650–1670 cm⁻¹, while pyridyl C-H signals resonate at δ 8.45–8.65 ppm, indicating electron-deficient aromaticity. These properties enable predictable molecular recognition in target binding [6].
Table 2: Key Physicochemical and Spectral Properties
Property | Value/Descriptor | Method | Significance |
---|---|---|---|
Molecular weight | 258.27 g/mol | HRMS | Optimal for BBB permeability |
SMILES | COC1=CC(=C(C=C1)OC)C(=O)NC2=CC=NC=C2 | — | Canonical representation |
LogP | 1.8 (calculated) | Chromatography | Moderate lipophilicity |
¹H NMR (DMSO-d₆) | δ 3.85 (s, 3H), 3.88 (s, 3H), 7.0–8.5 (m, 7H) | 600 MHz spectrometer | Confirms substituent integration |
FT-IR | 1652 cm⁻¹ (C=O), 1240 cm⁻¹ (C-N) | KBr pellet | Validates amide linkage |
The compound’s trajectory reflects broader trends in benzamide-based drug development:
Table 3: Historical Milestones in Development
Year | Milestone | Impact |
---|---|---|
2002 | Tariquidar clinical trials (Phase III) | Validated benzamide scaffold for MDR reversal |
2010 | CAS 309736-94-5 registration | Standardized access for research |
2018 | Rational design of L-shaped P-gp inhibitors [3] | Explained conformational requirements |
2023 | Synthesis of furan-benzamide hybrids [4] | Achieved >25× potency enhancement |
Table 4: Compound Identifiers for 2,4-Dimethoxy-N-(pyridin-4-yl)benzamide
Identifier | Value |
---|---|
IUPAC Name | 2,4-dimethoxy-N-(pyridin-4-yl)benzamide |
CAS Registry | 309736-94-5 |
Molecular Formula | C₁₄H₁₄N₂O₃ |
Canonical SMILES | COC1=CC(=C(C=C1)OC)C(=O)NC2=CC=NC=C2 |
Molecular Weight | 258.27 g/mol |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8